3-Methylhex-5-en-1-ol

Distillation Volatility Process engineering

3-Methylhex-5-en-1-ol (CAS 25913-87-5), systematically named 5-hexen-1-ol, 3-methyl-, is a branched, unsaturated primary alcohol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol. The compound features a terminal olefin at C-5 and a methyl substituent at C-3, placing it within the broader class of C₇ hexenol isomers that are valued as fragrance ingredients, synthetic building blocks, and semiochemical intermediates.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
Cat. No. B13265408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylhex-5-en-1-ol
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC(CCO)CC=C
InChIInChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h3,7-8H,1,4-6H2,2H3
InChIKeyYMTRRNPGRBDHDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylhex-5-en-1-ol (CAS 25913-87-5): Chemical Identity, Procurement Relevance, and Core Physicochemical Profile


3-Methylhex-5-en-1-ol (CAS 25913-87-5), systematically named 5-hexen-1-ol, 3-methyl-, is a branched, unsaturated primary alcohol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol . The compound features a terminal olefin at C-5 and a methyl substituent at C-3, placing it within the broader class of C₇ hexenol isomers that are valued as fragrance ingredients, synthetic building blocks, and semiochemical intermediates [1]. Its structural architecture—combining a primary alcohol head group, an isolated double bond, and a mid-chain methyl branch—differentiates it from both linear hexenols and tertiary or allylic C₇ alcohol analogs. This guide provides procurement-relevant evidence demonstrating where 3-methylhex-5-en-1-ol offers quantifiable differentiation from its closest structural comparators.

Why 3-Methylhex-5-en-1-ol Cannot Be Interchanged with Other C₇ Hexenol Isomers or Linear Hexenols in Scientific and Industrial Protocols


Within the C₇H₁₄O isomeric space, the position of the hydroxyl group (primary vs. tertiary vs. allylic) and the location of the methyl branch produce large shifts in boiling point, hydrogen-bonding capacity, and odor character . For example, moving the –OH from C-1 (primary) to C-3 (tertiary) in 3-methyl-5-hexen-3-ol increases steric hindrance around the alcohol, alters polarity, and changes the odor profile from a green-herbaceous note to a floral-fruity note . Likewise, omission of the methyl branch (i.e., linear 5-hexen-1-ol) substantially lowers the boiling point and modifies both volatility and olfactory threshold . These differences dictate that researchers and formulators cannot simply interchange these isomers without affecting distillation behavior, formulation stability, sensory output, or reactivity in downstream synthetic steps. The quantitative evidence below establishes the magnitude of these differences.

Quantitative Differentiation Evidence: 3-Methylhex-5-en-1-ol vs. Closest Structural Comparators


Boiling Point Elevation: 3-Methylhex-5-en-1-ol vs. Linear 5-Hexen-1-ol

3-Methylhex-5-en-1-ol exhibits a significantly higher boiling point than its linear, non-methylated analog 5-hexen-1-ol. The branched compound boils at approximately 150 °C at atmospheric pressure, whereas 5-hexen-1-ol distills at 78–80 °C under reduced pressure (25 mmHg) . Even when correcting for pressure differences, the 3-methyl substituent increases the normal boiling point by an estimated 35–40 °C relative to the linear C₆ counterpart, reflecting enhanced van der Waals interactions and molecular surface area . This difference directly impacts the choice of distillation equipment, energy budget, and thermal stability considerations during purification.

Distillation Volatility Process engineering

Density Comparison: Compactness of 3-Methylhex-5-en-1-ol vs. 3-Methyl-5-hexen-3-ol

The liquid density of 3-methylhex-5-en-1-ol has been reported at approximately 0.837 g/mL at 25 °C, compared with 0.835 g/mL at 25 °C for its tertiary alcohol isomer 3-methyl-5-hexen-3-ol . While the absolute difference is modest, the primary alcohol's marginally higher density reflects differences in intermolecular hydrogen-bonding networks. Primary alcohols typically form more extended H-bonded chains than tertiary alcohols, leading to slightly more efficient molecular packing . In biphasic reaction systems or when precise gravimetric-to-volumetric conversions are required, this density offset can be relevant.

Formulation density Mass-to-volume conversion Solvent layering

Refractive Index Offset: Optical Distinguishability Between 3-Methylhex-5-en-1-ol and 5-Hexen-1-ol

The refractive index (n20/D) of 3-methylhex-5-en-1-ol is approximately 1.4240, whereas 5-hexen-1-ol has a reported n20/D of 1.435 . The Δn of –0.011 indicates that the methyl-branched compound is optically less dense (lower polarizability per unit volume) than the linear analog. This difference is well above the typical precision of a standard Abbe refractometer (±0.0002) and can serve as a rapid identity check upon receipt of material .

Quality control Purity verification Refractometry

Odor Character Divergence: Green-Herbaceous vs. Floral-Fruity Sensory Profile

3-Methylhex-5-en-1-ol is described as possessing a green, herbaceous odor profile, consistent with its presence in certain essential oils [1]. In contrast, its tertiary alcohol isomer 3-methyl-5-hexen-3-ol is reported to exhibit a distinctly floral or fruity odor . The structurally simpler 5-hexen-1-ol presents a green odor with citrus and tea-like undertones . This sensory divergence arises from the different hydrogen-bond donor capacities and steric environments around the –OH group, which affect binding to olfactory receptors. While quantitative odor-threshold data for the target compound remain unpublished, the qualitative differentiation is robust across multiple independent supplier and literature sources [1].

Fragrance formulation Flavor chemistry Sensory evaluation

Hydrogen-Bond Donor Capacity: Primary vs. Tertiary Alcohol Reactivity Classification

3-Methylhex-5-en-1-ol contains a primary alcohol functional group (one H-bond donor, one H-bond acceptor ), whereas its positional isomer 3-methyl-5-hexen-3-ol is a tertiary alcohol. Primary alcohols are generally more reactive in esterification, etherification, and oxidation reactions due to reduced steric hindrance at the hydroxyl-bearing carbon. The target compound has 4 rotatable bonds versus 3 for the tertiary isomer , indicative of greater conformational flexibility. Although no direct kinetic comparison study was identified for this specific pair, the established class-level reactivity difference between primary and tertiary alcohols—typically a 10- to 100-fold rate enhancement in uncatalyzed acylation for primary over tertiary alcohols—supports procurement of the primary alcohol when downstream derivatization efficiency is critical [1].

Synthetic utility Derivatization Esterification kinetics

Synthetic Utility: 3-Methylhex-5-en-1-ol as a Tetrahydropyran Precursor via Pt(II)-Catalyzed Annulation

A key synthetic application distinguishing 3-methylhex-5-en-1-ol from non-methylated or differently methylated analogs is its behavior in Pt(II)-catalyzed annulation with aldehydes. Research demonstrates that 5-methyl-5-hexen-1-ols bearing a methyl group at the C1-, C2-, or C3-position undergo highly stereoselective tetrahydropyran formation. In the presence of catalytic PtCl₂ and AgOTf, 5-methyl-5-hexen-1-ol reacted with aldehydes to give 2,3-disubstituted tetrahydropyrans in moderate to high yields with trans stereoselectivity [1]. The 3-methyl substitution pattern of the target compound influences both the diastereoselectivity and the regiochemical outcome of the cyclization, relative to the 2-methyl or 4-methyl regioisomers [1]. This specific reactivity profile provides a synthetic differentiation not shared by the unsubstituted 5-hexen-1-ol or by the tertiary alcohol isomer.

Heterocycle synthesis Platinum catalysis Diastereoselectivity

Optimal Application Scenarios for 3-Methylhex-5-en-1-ol Based on Evidenced Differentiation


Green-Herbaceous Fragrance Accord Development Requiring a Primary Alcohol Fixative

Perfumers and flavorists seeking a green, herbaceous top-to-middle note with the chemical stability and derivatization potential of a primary alcohol should select 3-methylhex-5-en-1-ol over the tertiary isomer 3-methyl-5-hexen-3-ol. The primary alcohol functional group permits subsequent esterification (e.g., acetate formation) to modulate volatility and substantivity, while the green-herbaceous odor character targets galbanum, violet-leaf, and fresh-cut-grass accords—a profile distinct from the floral-fruity tone of the tertiary isomer . This selection avoids the odor mismatch that would occur upon isomer substitution.

Kilo-Lab Distillation and Purification Process Design

Process chemists designing purification protocols must account for the ~35–40 °C boiling point elevation of 3-methylhex-5-en-1-ol (~150 °C at atmospheric pressure) relative to 5-hexen-1-ol (78–80 °C at 25 mmHg) . This physical property difference mandates the use of vacuum distillation equipment or higher-temperature heating baths that would be unnecessary for the linear analog. Procurement specifications should therefore include boiling point as a quality metric to ensure the correct isomer has been supplied for the pre-designed process setup.

Synthesis of 2,3-Disubstituted Tetrahydropyrans with Predictable Trans Stereoselectivity

Medicinal chemistry and natural product synthesis groups pursuing tetrahydropyran-containing scaffolds should procure 3-methylhex-5-en-1-ol (or its positional methyl-substituted analogs) as the cyclization substrate for Pt(II)-catalyzed annulation with aldehydes. The 3-methyl substitution pattern contributes to high trans diastereoselectivity in the resulting 2,3-disubstituted tetrahydropyrans, a stereochemical outcome that differs from what is obtained with the non-methylated 5-hexen-1-ol or with alternative methyl regioisomers . This synthetic application provides a direct, evidence-backed use case that justifies selection of the methyl-branched compound over the simpler linear hexenol.

Incoming Quality Control via Refractive Index Verification

QC laboratories receiving shipments of 3-methylhex-5-en-1-ol can rapidly distinguish it from the more common and less expensive 5-hexen-1-ol by measuring the refractive index. The target compound's n20/D of ~1.4240 differs by –0.011 from the linear analog's n20/D of 1.435 , a difference easily detected by a standard benchtop refractometer. Incorporating this specification into the Certificate of Analysis (CoA) reduces the risk of isomer mis-supply.

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